

An In-depth Technical Guide on the Environmental Sources of p-Phenylenediamine-Quinones

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Compound of Interest

Compound Name: *Dtpd-Q*

Cat. No.: *B15562341*

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Abstract

p-Phenylenediamine (PPD) antioxidants are essential components in rubber manufacturing, particularly for tires, to protect against degradation from ozone and oxidation. A significant environmental consequence of their use is the formation of toxic quinone transformation products. This technical guide provides a comprehensive overview of the environmental sources of PPD-quinones (PPD-Q), with a primary focus on N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) and related compounds such as N,N'-di(o-tolyl)-p-phenylenediamine-quinone (**DTPD-Q**) and the extensively studied N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-Q). It details their primary formation pathways, their occurrence in various environmental compartments, and the analytical methodologies for their detection. This guide is intended to serve as a foundational resource for professionals engaged in environmental science, toxicology, and drug development.

Introduction: The Emergence of PPD-Quinones as Environmental Contaminants

The widespread use of p-phenylenediamine (PPD) antioxidants in rubber products, most notably vehicle tires, has led to the emergence of their quinone derivatives as ubiquitous environmental contaminants.^{[1][2]} The parent compounds, such as N,N'-diphenyl-p-phenylenediamine (DPPD), are added to tire rubber to prolong its service life by reacting with atmospheric ozone and oxygen.^[3] Through the mechanical abrasion of tires on road surfaces, microscopic tire and road wear particles (TRWP) are generated and released into the environment.^{[1][2]} These particles, containing unreacted PPDs, become the primary vector for the formation and dispersal of PPD-quinones. The subsequent ozonation of PPDs on the surface of these particles leads to the formation of their corresponding quinone derivatives, such as DPPD-Q.

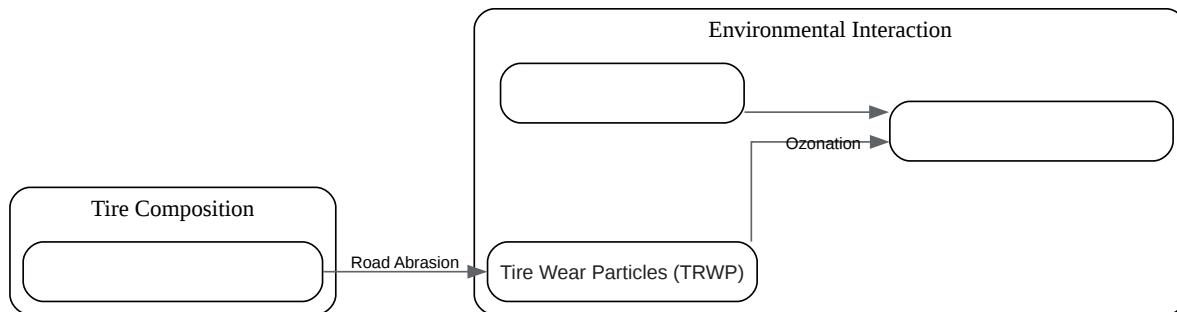
Recent scientific attention has been drawn to this class of compounds, particularly 6PPD-quinone (6PPD-Q), which has been identified as the primary toxicant responsible for acute mortality in coho salmon in urban runoff. This has spurred further investigation into the environmental occurrence, fate, and toxicity of other PPD-quinones, including DPPD-Q and **DTPD-Q**. Understanding the environmental sources and distribution of these compounds is critical for assessing their ecological risk and potential impacts on human health.

Primary Environmental Source and Formation Pathway

The principal source of PPD-quinones in the environment is the degradation of PPD antioxidants used in vehicle tires. The process can be summarized in the following key steps:

- Tire Wear Particle Generation: Friction between tires and road surfaces generates a significant amount of tire and road wear particles (TRWP). These particles are a complex mixture of tire tread material and road surface components.
- PPD Content in TRWP: The tire tread fragments within TRWP contain a percentage of PPD antioxidants, such as DPPD.
- Ozonation: Once released into the environment, the PPDs in the TRWP are exposed to atmospheric ozone. This exposure triggers an oxidation reaction, transforming the PPDs into their respective quinone derivatives (PPD-Q).

This formation process is a continuous source of PPD-quinones into the environment, directly linked to road traffic intensity.



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Formation of PPD-Quinones from Tire Wear Particles.

Environmental Occurrence of PPD-Quinones

Following their formation, PPD-quinones are transported and distributed into various environmental compartments. Stormwater runoff is a primary mechanism for their transport from road surfaces into aquatic ecosystems.

Table 1: Concentration of DPPD-Q and DTPD-Q in Environmental Samples

| Environmental Matrix | Location | DPPD-Q Concentration | DTPD-Q Concentration | Reference |
|----------------------|-----------------|----------------------|----------------------|-----------|
| Indoor Dust | Hangzhou, China | | | |

LOD: Limit of Detection

Table 2: Concentration of the related 6PPD-Q in Various Environmental Matrices

| Environmental Matrix | Location | 6PPD-Q Concentration | Reference |
|-------------------------------------|----------------------------|-------------------------------|-----------|
| Roadway Runoff | China | ND - 2.43 µg/L | |
| Surface Water | Don River, Toronto, Canada | ND - 2.8 µg/L | |
| Rainwater | China | 0.21 - 2.43 µg/L | |
| Rainwater | United States | 0.002 - 0.29 µg/L | |
| Rainwater | Canada | 0.086 - 1.4 µg/L | |
| Freshwater Sediments | China | 1.9 - 18.2 µg/kg | |
| Marine Sediments | China | 0.4 - 3.0 µg/kg | |
| Roadside Soils | Not Specified | 9.5 - 936 µg/kg | |
| Airborne Particulate Matter (PM2.5) | Not Specified | Detected | |
| Indoor Dust | Hangzhou, China | 0.33 - 82 ng/g (mean 14 ng/g) | |

ND: Not Detected

The data indicates a widespread presence of PPD-quinones in the environment, with concentrations varying based on proximity to roadways and environmental conditions such as rainfall.

Experimental Protocols: Detection and Quantification

The analysis of PPD-quinones in environmental samples predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

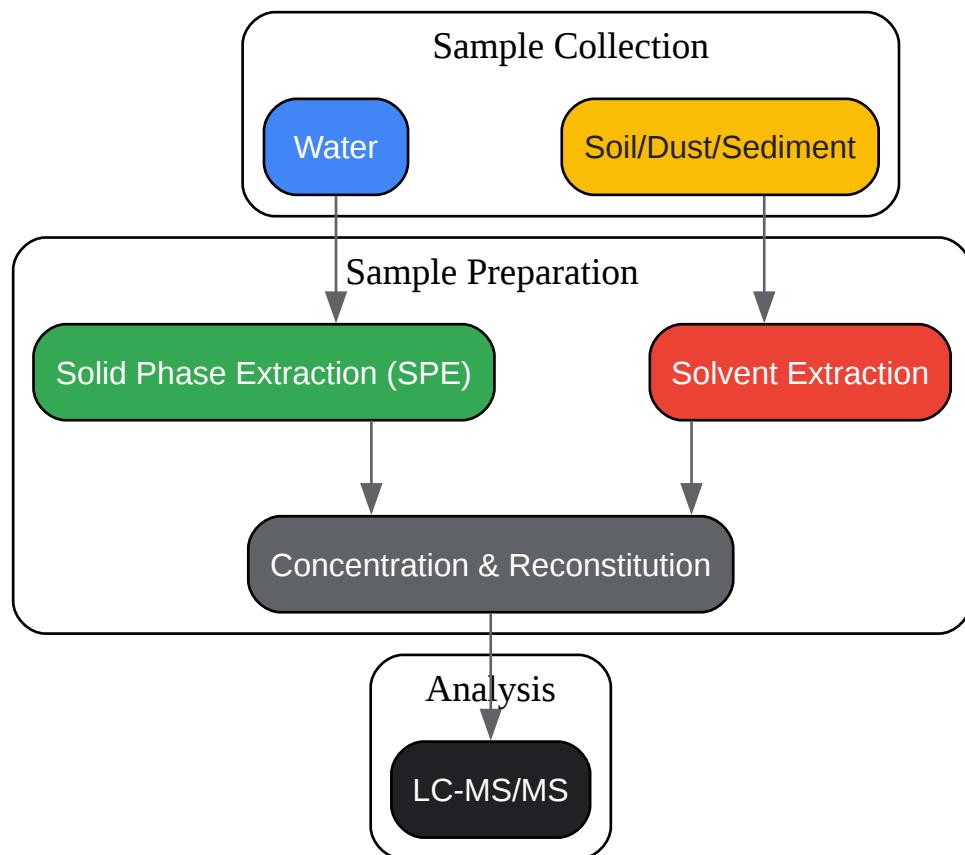
- Water Samples: Collected in amber glass bottles to prevent photodegradation and stored at 4°C. Analysis is recommended as soon as possible, ideally within one week of collection.

- Solid Samples (Dust, Soil, Sediment): Collected in appropriate containers and stored frozen until extraction.

The goal of sample preparation is to extract the target analytes from the sample matrix and concentrate them for instrumental analysis.

- Solid Phase Extraction (SPE) for Water Samples:
 - Water samples are filtered to remove suspended solids.
 - An isotopically labeled internal standard (e.g., 6PPDQ-d5) is added to the sample for quantification.
 - The sample is passed through an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge).
 - The cartridge is washed to remove interferences.
 - The PPD-quinones are eluted from the cartridge with an appropriate solvent (e.g., methanol with formic acid).
 - The eluate is evaporated to a small volume and reconstituted in a solvent compatible with the LC-MS/MS system.
- Solvent Extraction for Solid Samples:
 - A known amount of the solid sample is weighed.
 - An internal standard is added.
 - The sample is extracted with an organic solvent (e.g., acetonitrile or a mixture of acetone and hexane) using techniques such as ultrasonication or accelerated solvent extraction.
 - The extract is centrifuged and the supernatant is collected.
 - The extract is cleaned up using techniques like solid-phase extraction to remove interfering compounds.

- The cleaned extract is concentrated and reconstituted for analysis.
- Liquid Chromatography (LC):
 - A reversed-phase column (e.g., C18) is typically used for separation.
 - The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an additive like formic acid to improve ionization.
- Tandem Mass Spectrometry (MS/MS):
 - Electrospray ionization (ESI) in positive ion mode is commonly used.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each PPD-quinone are monitored for detection and quantification.



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General Experimental Workflow for PPD-Q Analysis.

Toxicological Implications and Signaling Pathways

While the toxicological profile of DPPD-Q is less characterized than that of 6PPD-Q, the latter has been shown to be acutely toxic to several fish species, including coho salmon, rainbow trout, and brook trout. The exact mechanism of toxicity is still under investigation, but it is known to cause cardiotoxicity, oxidative stress, and developmental and behavioral toxicity in aquatic organisms. The quinone structure is known to be redox-active, which may lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Further research is needed to elucidate the specific signaling pathways affected by DPPD-Q and other PPD-quinones.

Conclusion

DPPD-quinone and other PPD-quinones are significant environmental contaminants originating from the use of PPD antioxidants in tires. Their primary source is the ozonation of PPDs present in tire wear particles. These compounds are now widely distributed in various environmental matrices, including road dust, stormwater, surface waters, and sediments, posing a potential risk to aquatic ecosystems. Standardized analytical methodologies based on LC-MS/MS are crucial for their continued monitoring and for conducting further toxicological studies to fully understand their environmental and health impacts.

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